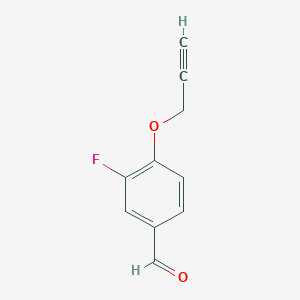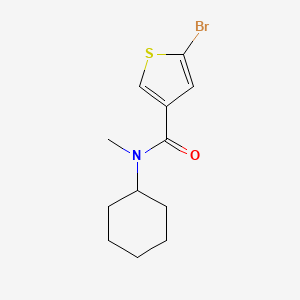
3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of chemical probes for studying biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the alkyne group can participate in click chemistry reactions. These properties make it useful for covalent modification of biological targets, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
- 4-(Prop-2-yn-1-yloxy)benzaldehyde
- 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
Comparison: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a fluorine atom and an alkyne group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7FO2 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-fluoro-4-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 |
InChI Key |
NYWXSPNTFBAZGB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)








